4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide
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Overview
Description
The compound “4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide” is a complex organic molecule that contains several functional groups, including a bromine atom, an amide group, a sulfamoyl group, and a thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the amide group, the sulfamoyl group, and the thiadiazole ring would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom could be involved in nucleophilic substitution reactions, while the amide and sulfamoyl groups could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
1. Synthesis and Pharmacological Properties of 1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole and its derivatives, including compounds similar to 4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide, have been extensively studied due to their broad pharmacological activities. These compounds are noted for their anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these compounds contributes to their significant pharmacological activities. Furthermore, the development of hybrid molecules by combining different pharmacophoric moieties in one frame can lead to compounds with interesting biological profiles (Mishra et al., 2015).
2. Biological Activity of Heterocyclic Systems Based on Functionally Substituted 1,3,4-Thiadiazoles Heterocyclic systems based on 1,3,4-thiadiazole rings are recognized for their versatile pharmacological potential. These systems have shown significant pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The combination of the 1,3,4-thiadiazole core with various other heterocycles has often led to a synergistic effect, enhancing the pharmacological potency of the resulting compounds. Such heterocyclic frameworks are considered crucial for the development of new drug-like molecules due to their diverse biological activities (Lelyukh, 2019).
3. Implications in Medicinal Chemistry The structural framework of compounds similar to 4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide has been a subject of interest in medicinal chemistry. These compounds, particularly derivatives of quinazoline and thiadiazole, have been part of extensive studies due to their specific biological activities. The stability and versatility of these nuclei have allowed medicinal chemists to introduce various bioactive moieties, resulting in the creation of potential medicinal agents. Such compounds have exhibited significant antibacterial activity against various bacterial strains, highlighting their potential in addressing the challenge of antibiotic resistance (Tiwary et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZHWTKZRYCORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide |
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